![molecular formula C20H18F3N3O2S B6546417 6-methoxy-2-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole CAS No. 897468-95-0](/img/structure/B6546417.png)
6-methoxy-2-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-methoxy-2-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole is a useful research compound. Its molecular formula is C20H18F3N3O2S and its molecular weight is 421.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 421.10718249 g/mol and the complexity rating of the compound is 586. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
6-Methoxy-2-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole is a complex organic compound that belongs to the class of benzothiazoles. Benzothiazoles are noted for their broad spectrum of biological activities, including anti-inflammatory, antibacterial, and anticancer properties. This article delves into the biological activity of this specific compound, exploring its synthesis, mechanisms of action, and potential applications.
Synthesis
The synthesis of this compound typically involves several steps:
- Starting Materials : The synthesis begins with readily available benzothiazole derivatives and piperazine.
- Reaction Conditions : Common solvents include ethanol or dimethyl sulfoxide (DMSO), with reactions often conducted under reflux conditions to enhance yield and purity.
- Yield and Purity : The methods aim for high yields while minimizing environmental impact.
Anticancer Properties
Studies indicate that compounds similar to this compound exhibit significant activity against various cancer cell lines. For instance:
- Cytotoxicity : The compound has shown promising cytotoxic effects against human monocytic cell lines (U937, THP-1) and mouse melanoma cell lines (B16-F10) with IC50 values indicating potent antiproliferative activity .
- Mechanism of Action : The mechanism involves the inhibition of key oncogenic pathways, potentially through modulation of signaling pathways associated with cell proliferation and survival.
Anti-inflammatory Effects
The benzothiazole scaffold is recognized for its anti-inflammatory properties:
- Inflammatory Markers : Similar compounds have demonstrated the ability to reduce inflammatory markers in vitro, suggesting that this compound may also possess such capabilities .
Antibacterial and Antifungal Activity
The compound's structure suggests potential antibacterial and antifungal activities:
- In Vitro Studies : Related benzothiazole derivatives have been evaluated for their antibacterial and antifungal effects, showing significant inhibition against various pathogens .
Case Studies
Several studies provide insights into the biological activity of benzothiazole derivatives:
- Study on Anticancer Activity :
- Inflammation Model :
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or inflammation.
- Receptor Modulation : It could also modulate receptors that play critical roles in cellular signaling pathways related to growth and inflammation.
Data Summary Table
Activity Type | Assay Type | Target Cell Lines/Organisms | IC50 Values (μM) |
---|---|---|---|
Anticancer | Cytotoxicity | U937, THP-1 | Low micromolar |
Anti-inflammatory | Edema Reduction | In vivo models | Not specified |
Antibacterial | Inhibition Assay | Various pathogens | Not specified |
Antifungal | Inhibition Assay | Various fungi | Not specified |
Properties
IUPAC Name |
[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N3O2S/c1-28-15-5-6-16-17(12-15)29-19(24-16)26-9-7-25(8-10-26)18(27)13-3-2-4-14(11-13)20(21,22)23/h2-6,11-12H,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDGSKTCKNOCJKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.